molecular formula C19H15F3N4O B2836453 4-phenyl-1-{1-[3-(trifluoromethyl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole CAS No. 2034311-18-5

4-phenyl-1-{1-[3-(trifluoromethyl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole

Cat. No.: B2836453
CAS No.: 2034311-18-5
M. Wt: 372.351
InChI Key: PZYCHEAWZOFTLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-phenyl-1-{1-[3-(trifluoromethyl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole is a synthetic organic molecule that features a combination of azetidine, triazole, and trifluoromethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-1-{1-[3-(trifluoromethyl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Synthesis of the Azetidine Ring: The azetidine ring can be synthesized via a cyclization reaction involving a suitable precursor.

    Coupling of the Triazole and Azetidine Rings: This step involves the formation of a bond between the triazole and azetidine rings, often using a coupling reagent.

    Introduction of the Trifluoromethylphenyl Group: This can be done through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-1-{1-[3-(trifluoromethyl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the triazole or azetidine rings.

    Substitution: The phenyl and trifluoromethyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

4-phenyl-1-{1-[3-(trifluoromethyl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-phenyl-1-{1-[3-(trifluoromethyl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-methylphenyl)methanone
  • (3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-chlorophenyl)methanone
  • (3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-methoxyphenyl)methanone

Uniqueness

The uniqueness of 4-phenyl-1-{1-[3-(trifluoromethyl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole lies in its trifluoromethyl group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and development.

Biological Activity

4-Phenyl-1-{1-[3-(trifluoromethyl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole is a synthetic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure consists of a triazole ring, an azetidine moiety, and a trifluoromethylbenzoyl group. Its molecular formula is C18H17F3N4O, and it has a molecular weight of approximately 364.35 g/mol.

Research indicates that this compound exhibits several mechanisms of action:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in various metabolic pathways. For instance, it may act as an inhibitor of Janus kinase (JAK), which plays a critical role in inflammatory processes .
  • Antimicrobial Activity : Preliminary studies suggest that the compound possesses antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. The triazole ring is known for its ability to disrupt cell wall synthesis in bacteria .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various triazole derivatives, including this compound. The compound demonstrated significant inhibitory effects against several bacterial strains, including:

  • Staphylococcus aureus : Inhibition observed with an IC50 value of 1.4 μM.
  • Escherichia coli : Displayed potent activity with an IC50 of 200 nM against resistant strains .

Anticancer Potential

The compound's structural features suggest potential anticancer properties. It has been investigated for its ability to induce apoptosis in cancer cell lines by activating caspase pathways. In vitro studies showed that treatment with this compound resulted in a significant reduction in cell viability in various cancer types.

Case Study 1: Antibacterial Efficacy

A recent study assessed the antibacterial activity of the compound against multi-drug resistant strains of E. coli and S. aureus. The results indicated that the compound effectively inhibited bacterial growth at low concentrations, highlighting its potential as a therapeutic agent for treating infections caused by resistant bacteria .

Case Study 2: Anticancer Activity

In another investigation focusing on its anticancer properties, researchers treated human breast cancer cell lines with varying concentrations of the compound. Results showed a dose-dependent decrease in cell proliferation and increased apoptosis markers, suggesting its potential as a chemotherapeutic agent .

Data Table: Biological Activities Summary

Activity TypeTarget Organism/Cell LineIC50 ValueReference
AntimicrobialStaphylococcus aureus1.4 μM
AntimicrobialEscherichia coli200 nM
AnticancerBreast Cancer CellsVaries (dose-dependent)

Properties

IUPAC Name

[3-(4-phenyltriazol-1-yl)azetidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N4O/c20-19(21,22)15-8-4-7-14(9-15)18(27)25-10-16(11-25)26-12-17(23-24-26)13-5-2-1-3-6-13/h1-9,12,16H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZYCHEAWZOFTLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CC=C2)C(F)(F)F)N3C=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.